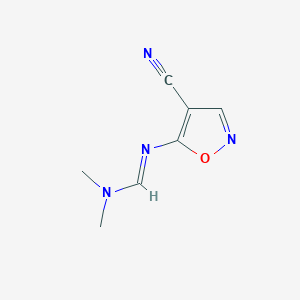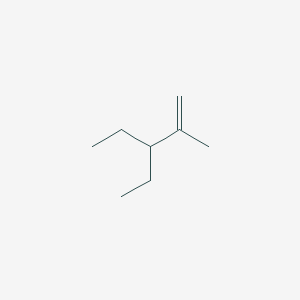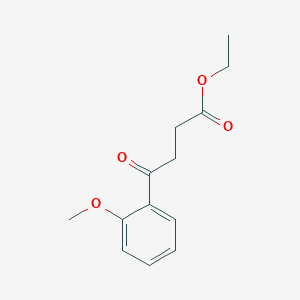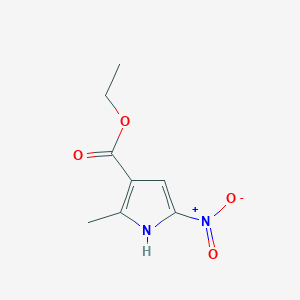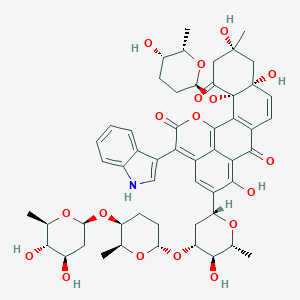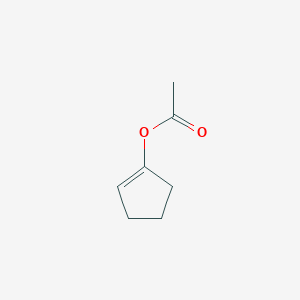
Cyclopenten-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenten-1-yl acetate is a chemical compound that belongs to the class of cyclopentenes. It is widely used in the field of organic chemistry due to its unique properties. Cyclopenten-1-yl acetate is used as a starting material for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Cyclopenten-1-yl acetate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a double bond in the cyclopentene ring.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Cyclopenten-1-yl acetate. However, it has been reported to exhibit anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopenten-1-yl acetate is a useful starting material for the synthesis of various organic compounds. It is relatively easy to synthesize and is commercially available. However, it has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on Cyclopenten-1-yl acetate. One area of research could be the development of new synthetic methods for the production of Cyclopenten-1-yl acetate and its derivatives. Another area of research could be the investigation of the biological activities of Cyclopenten-1-yl acetate and its derivatives. Additionally, the potential use of Cyclopenten-1-yl acetate in the development of new drugs for the treatment of various diseases could be explored.
Conclusion:
In conclusion, Cyclopenten-1-yl acetate is a useful starting material for the synthesis of various organic compounds. It has been found to exhibit anti-inflammatory and anti-tumor activities. Further research is needed to fully understand the mechanism of action and the potential applications of Cyclopenten-1-yl acetate in the field of medicine.
Synthesemethoden
Cyclopenten-1-yl acetate can be synthesized by the reaction of cyclopentadiene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate, which undergoes an intramolecular cyclization to form the desired product.
Wissenschaftliche Forschungsanwendungen
Cyclopenten-1-yl acetate is widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds. It is used in the synthesis of cyclopentenones, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities. Cyclopenten-1-yl acetate is also used in the synthesis of natural products such as prostaglandins, which are important signaling molecules in the body.
Eigenschaften
CAS-Nummer |
109667-02-9 |
|---|---|
Produktname |
Cyclopenten-1-yl acetate |
Molekularformel |
C7H9O2- |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
cyclopenten-1-yl acetate |
InChI |
InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
MBVZEDIBUZMQOR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CCCC1 |
Kanonische SMILES |
CC(=O)OC1=CCCC1 |
Synonyme |
(R)-2-(1-Cyclopentenyl) acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
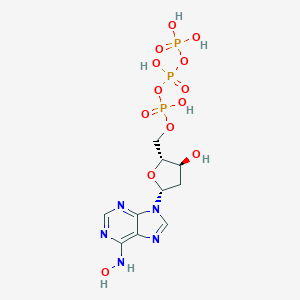
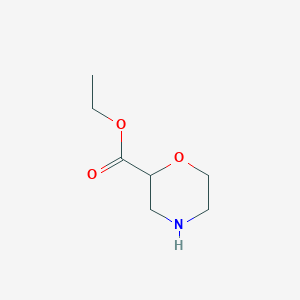
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
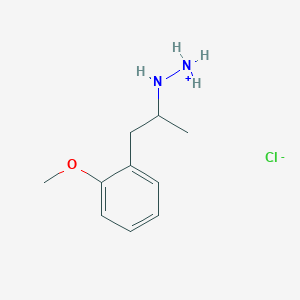
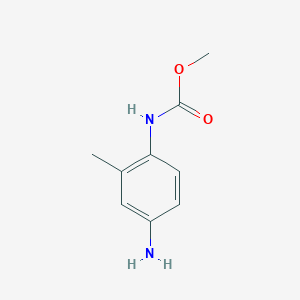
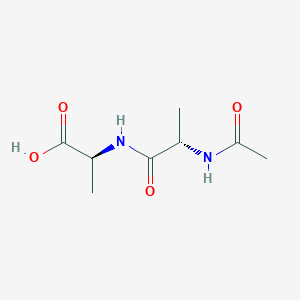
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
